molecular formula C20H15BO2 B8730423 (4-(Phenanthren-9-yl)phenyl)boronic acid

(4-(Phenanthren-9-yl)phenyl)boronic acid

Cat. No. B8730423
M. Wt: 298.1 g/mol
InChI Key: BRMXCUCHGKWTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08029697B2

Procedure details

Under an argon gas atmosphere, a mixture of 21.3 g (63.9 mmol) of 9-(4-bromophenyl)phenanthrene and 200 mL of dehydrated THF was cooled down to −60 degrees C., and added with 49.2 mL (76.7 mmol) of hexane solution of 1.56M n-butyllithium in drops while being stirred. Then, the reaction mixture was stirred for two hours at −60 degrees C. The reaction solution was further cooled down to −60 degrees C. and added with 36.1 g (192 mol) of triisopropyl borate in drops. Subsequently, the reaction mixture was warmed up to room temperature, and stirred for 17 hours. The reaction mixture was cooled down to 0 degree C. to be further added with solution of hydrochloric acid, and then stirred for one hour at room temperature. After the reaction, the reaction mixture was further added with toluene, so that aqueous phase thereof was eliminated. After organic phase thereof was dried with magnesium sulfate, the solvent was distilled away under reduced pressure. By recrystallizing residue by toluene and hexane, 13.8 g of 4-(9-phenanthrenyl)phenylboronic acid was obtained at an yield of 72%.
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
49.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[C:14]([C:15]4[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=4[CH:21]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:4][CH:3]=1.CCCCCC.C([Li])CCC.[B:33](OC(C)C)([O:38]C(C)C)[O:34]C(C)C.Cl>C1(C)C=CC=CC=1.C1COCC1>[CH:19]1[C:20]2[CH:21]=[C:8]([C:5]3[CH:6]=[CH:7][C:2]([B:33]([OH:38])[OH:34])=[CH:3][CH:4]=3)[C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:15]=2[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1C2=CC=CC=C2C=2C=CC=CC2C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
49.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
36.1 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the reaction mixture was stirred for two hours at −60 degrees C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was further cooled down to −60 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to 0 degree C
STIRRING
Type
STIRRING
Details
stirred for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After organic phase thereof was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
By recrystallizing residue by toluene and hexane

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(=CC12)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.